N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
Description
Properties
CAS No. |
349128-65-0 |
|---|---|
Molecular Formula |
C13H8ClF2NO |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-10-7-8(5-6-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,17,18) |
InChI Key |
YMSAKQMDMJDICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Selection : DMSO and DMF are preferred due to their high polarity, which stabilizes the transition state during SNAr. DMSO yields 86% of 3-chloro-4-fluoronitrobenzene, while DMF improves yield to 90%.
-
Catalyst Efficiency : CsF outperforms KF·HF in reaction rate and conversion efficiency, attributed to its superior solubility and fluoride ion availability.
-
Temperature and Time : Reactions proceed at 100–120°C under reflux for 5 hours, ensuring complete consumption of starting material.
Table 1: Comparative Analysis of Fluorine Displacement Conditions
| Parameter | KF·HF in DMSO | CsF in DMF |
|---|---|---|
| Yield (%) | 86 | 90 |
| Reaction Time (hours) | 5 | 5 |
| Purity (HPLC, %) | 99.2 | 99.5 |
Catalytic Hydrogenation of Nitroarenes
The reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is achieved via catalytic hydrogenation. Patent CN103709044A specifies 10% palladium on carbon (Pd/C) in methanol under hydrogen gas (H₂) at room temperature.
Key Process Details
-
Catalyst Loading : 5 wt% Pd/C relative to substrate ensures complete reduction within 6 hours.
-
Solvent Effects : Methanol facilitates hydrogen solubility and prevents over-reduction byproducts.
-
Post-Processing : Filtration removes the catalyst, followed by solvent distillation and vacuum distillation to isolate the aniline derivative in 90% yield.
| Condition | Et₃N in MeCN | NMM in THF |
|---|---|---|
| Yield (%) | 78 | 82 |
| Reaction Time (hours) | 4 | 3 |
| Purity (NMR, %) | 97.5 | 98.3 |
Crystallization and Purification Strategies
Purification of N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is critical for removing unreacted starting materials and byproducts. WO2016185485A2 describes antisolvent crystallization using methylcyclohexane and isobutyl acetate, which enhances purity to >99%:
Procedure
-
Dissolve crude product in isobutyl acetate at 60°C.
-
Add methylcyclohexane dropwise until cloud point.
-
Cool to 0–5°C and isolate crystals via filtration.
Characterization Data
-
Melting Point : 145–147°C (DSC).
-
XRD : Distinct peaks at 2θ = 12.4°, 15.7°, and 24.9° confirm crystalline form.
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.85–7.78 (m, 2H), 7.45–7.38 (m, 2H).
Alternative Routes and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: 3-chloro-4-fluoroaniline and 2-fluorobenzoic acid.
Scientific Research Applications
Synthesis Method
The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride, facilitated by triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. The process is conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature, followed by purification through recrystallization or column chromatography .
Medicinal Chemistry
N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its structural characteristics allow it to act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions .
Biological Studies
The compound is studied for its interactions with biological targets. Interaction studies focus on its binding affinity to enzymes or receptors, elucidating its mechanism of action and potential therapeutic applications. For instance, it may inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity .
Material Science
In material science, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart distinct physical properties that are beneficial in various applications .
Chemical Research
The compound is employed as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies. Its halogenated structure enhances its reactivity in organic synthesis .
Case Studies and Research Findings
Several studies have explored the biological activities and potential therapeutic applications of this compound:
- Enzyme Inhibition : Research indicates that this compound can effectively inhibit specific enzymes involved in disease pathways, providing insights into its therapeutic potential against conditions such as cancer and inflammation .
- Receptor Interaction : Investigations have shown that it may act as an agonist or antagonist at various receptors, modulating signaling pathways that lead to therapeutic effects .
These findings suggest that this compound holds promise as a valuable compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related benzamides with variations in halogen type, position, and number of substituents:
Key Observations :
- Substituent Position : The 3-Cl,4-F substitution in the target compound contrasts with difluoro-substituted analogues (e.g., Fo23, Fo24), where fluorine positioning dictates aromatic ring coplanarity. Fo23 exhibits near-coplanar rings (interplanar angle: 0.5°), whereas the chloro substituent in the target compound may introduce torsional strain .
- Fluorine’s electronegativity enhances dipole interactions, as seen in Fo23’s C-F···C stacking (3.15–3.40 Å) .
- Hydrogen Bonding : The target compound lacks the hydroxy group present in N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-hydroxybenzamide, which forms robust O-H···O bonds critical for crystal packing .
Physicochemical and Crystallographic Properties
- Crystallinity: Fluorinated benzamides generally exhibit high crystallinity due to directional interactions. Fo23 crystallizes in the monoclinic P2₁/c space group with Z' = 1, while bulkier substituents (e.g., trifluoropropoxy in ) lead to lower symmetry (e.g., orthorhombic systems) .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H8ClF2NO, with a molecular weight of 267.66 g/mol. The compound features an amide functional group along with chlorine and fluorine substituents on the aromatic rings, which are significant in influencing its biological properties.
Synthesis Method:
The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature, followed by purification through recrystallization or column chromatography.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications in cancer and inflammation.
- Receptor Interaction: It may act as an agonist or antagonist at various receptors, modulating signaling pathways that can lead to therapeutic effects. The presence of halogen atoms (chlorine and fluorine) enhances binding affinity through halogen bonding interactions.
Anticancer Activity
Research indicates that this compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been explored for its anti-inflammatory properties. Studies have indicated that it can reduce pro-inflammatory cytokine production in activated immune cells, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Study on Enzyme Interaction:
A study investigated the interaction of this compound with cytochrome P450 enzymes, revealing its stability and metabolic profile in human liver microsomes. The results indicated that the compound exhibited moderate metabolic stability, which is favorable for drug development . -
In Vivo Efficacy:
In vivo studies using animal models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide?
Methodological Answer:
The compound is typically synthesized via amide coupling reactions. A common approach involves reacting 2-fluorobenzoic acid derivatives with 3-chloro-4-fluoroaniline using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions . Purification often employs column chromatography or recrystallization.
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Temperature : Lower temperatures reduce hydrolysis of reactive intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility .
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes unreacted starting material.
Yield and purity are assessed via HPLC or LC-MS, with iterative adjustments to conditions .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Core techniques include:
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-F stretches (~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine’s deshielding effects) .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?
Methodological Answer:
- Cross-validation : Compare NMR chemical shifts with DFT-calculated values for structural consistency.
- Isotopic patterns in MS : Verify molecular formula against isotopic peaks (e.g., chlorine’s M+2 signal).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Resolve ambiguities via SHELX-refined crystal structures (if crystals are obtainable) .
Basic: What preliminary assays are used to assess biological activity?
Methodological Answer:
- In vitro cytotoxicity : MTT/PrestoBlue assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease activity assays using fluorogenic substrates.
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced: How can structural modifications enhance bioactivity while maintaining stability?
Methodological Answer:
- SAR analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamide ring to modulate electron density and binding affinity .
- Prodrug strategies : Mask polar groups (e.g., amides) with ester-protecting groups to improve membrane permeability .
- pH stability testing : Evaluate degradation kinetics in buffers (pH 2–10) to identify labile moieties .
Basic: How is spectrofluorometry applied to study this compound’s interactions?
Methodological Answer:
- Fluorescence quenching : Monitor intensity changes upon binding to metal ions (e.g., Pb²⁺) or biomolecules.
- pH-dependent studies : Measure emission spectra across pH 2.7–10.1 to identify protonation-sensitive fluorophores .
- Job’s plot analysis : Determine stoichiometry of complex formation .
Advanced: What computational tools predict reactivity and electronic properties?
Methodological Answer:
- DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies and Fukui indices to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) : Simulate binding modes with target proteins (e.g., kinases) .
- MD simulations (GROMACS) : Assess conformational stability in aqueous/lipid environments .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials.
- Solvent : Dissolve in DMSO (dry) or ethanol to prevent hydrolysis.
- Moisture control : Use desiccants (silica gel) in storage containers .
Advanced: How do pH and temperature affect degradation pathways?
Methodological Answer:
- pH-dependent hydrolysis : Amide bonds hydrolyze faster under acidic (pH < 3) or alkaline (pH > 9) conditions, monitored via HPLC .
- Thermal stability : TGA/DSC analysis identifies decomposition temperatures. Accelerated aging studies (40–60°C) model shelf-life .
Advanced: How to design a crystallization protocol for X-ray studies?
Methodological Answer:
- Solvent screening : Use vapor diffusion (e.g., EtOH/water mixtures) to grow single crystals.
- Cryoprotection : Soak crystals in glycerol-containing solutions before flash-freezing.
- Refinement : SHELXL refines structures against diffraction data; R1 values < 0.05 indicate high accuracy .
Advanced: What strategies mitigate fluorescence interference in bioassays?
Methodological Answer:
- Inner-filter correction : Adjust for absorbance at excitation/emission wavelengths.
- Time-resolved fluorescence : Use delayed measurements to exclude autofluorescence .
- Competitive binding assays : Introduce non-fluorescent competitors to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
